molecular formula C7H11NO2 B1179188 Nonadecanoic-2,2-d2 acid CAS No. 125568-53-8

Nonadecanoic-2,2-d2 acid

Cat. No.: B1179188
CAS No.: 125568-53-8
Attention: For research use only. Not for human or veterinary use.
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Description

Nonadecanoic-2,2-d2 acid is a deuterated form of nonadecanoic acid, a 19-carbon, long-chain saturated fatty acid. This isotopically labeled compound is a critical tool in modern biochemical, metabolic, and lipidomics research. It is structurally identical to the native fatty acid but possesses two deuterium atoms at the C-2 position, making it an ideal internal standard for accurate quantification via mass spectrometry. Researchers use this compound to trace metabolic pathways, study fatty acid β-oxidation kinetics, and investigate lipid biosynthesis and turnover in various biological systems. The presence of deuterium atoms provides a distinct mass signature that allows it to be differentiated from endogenous compounds without altering its fundamental chemical or biological properties. Nonadecanoic acid itself is a solid at room temperature (melting point ~68-70 °C) and can be sourced from natural origins such as bacteria, plants, and animal milk . It has also been identified as a major defensive secretion in termites and has found applications in studies of metal lubrication . The synthetic preparation of the non-deuterated analog can be achieved via permanganate oxidation of terminal alkenes like 1-eicosene . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

CAS No.

125568-53-8

Molecular Formula

C7H11NO2

Synonyms

Nonadecanoic-2,2-d2 acid

Origin of Product

United States

Scientific Research Applications

Synthesis and Characterization

The synthesis of nonadecanoic-2,2-d2 acid was documented in a study where a novel methodology was developed for creating isotopically labeled fatty acids. The process involves the homologation of carboxylic acids through reduction and substitution reactions. Specifically, this compound was synthesized from stearic acid with a high yield of 93% and significant deuterium incorporation (98% atom D) as confirmed by NMR spectroscopy . This efficient synthetic route allows for the customization of isotopic labeling, making it versatile for various applications.

Mass Spectrometry

One of the primary applications of this compound is in mass spectrometry as a standard reference material. Its isotopic labeling enhances the accuracy and reliability of quantitative analyses in complex biological samples. The use of deuterated compounds helps in distinguishing between labeled and unlabeled molecules during analysis, thus improving the sensitivity of detection methods .

Metabolic Studies

This compound plays a crucial role in metabolic studies, particularly in understanding fatty acid metabolism. Research has shown that fatty acids can modulate various physiological processes, including ion channel activity and cellular signaling pathways. By using deuterated fatty acids like this compound, researchers can trace metabolic pathways and quantify the incorporation of fatty acids into cellular structures . This is particularly relevant in studies investigating conditions such as obesity, diabetes, and cardiovascular diseases where fatty acid metabolism is disrupted.

Neuroprotective Studies

Fatty acids have been implicated in neuroprotection and the modulation of neuronal excitability. This compound can be utilized to explore its effects on neuronal cells under stress conditions. For instance, studies have demonstrated that certain fatty acids can prevent neuronal death by modulating calcium influx during excitatory neurotransmission . The use of isotopically labeled fatty acids allows for precise tracking of these compounds' effects on neuronal health.

Case Study 1: Quantitative Proteome Analysis

In a study focusing on quantitative proteome analysis using isotope-coded affinity tags (ICAT), this compound was employed as a linker moiety. The incorporation of deuterated fatty acids enhanced the specificity and sensitivity of protein quantification techniques. This application illustrates how isotopic labeling can improve analytical methodologies in proteomics .

Case Study 2: Fatty Acid Metabolism in Cardiac Tissue

Research involving cardiac tissue metabolism utilized this compound to investigate fatty acid uptake and oxidation rates. The study demonstrated that deuterated fatty acids could serve as tracers to measure metabolic fluxes accurately within myocardial tissues. This approach is vital for understanding heart diseases where lipid metabolism is altered .

Chemical Reactions Analysis

Synthetic Pathway

The primary synthetic pathway for nonadecanoic-2,2-d2 acid begins with stearic acid. The steps include:

  • Formation of Carbomethoxy Anhydride : Stearic acid is treated with methyl chloroformate to form a carbomethoxy anhydride.

  • Reduction and Deuteration : The carbomethoxy anhydride is then reduced using sodium borodeuteride (NaBD4) in deuterated water (D2O), achieving a high yield of 1,1-d2-octadecanol.

  • Conversion to Nitrile : The hydroxyl group is substituted with a cyano group using triethylamine and cyanide.

  • Hydrolysis : The resulting nitrile undergoes hydrolysis with concentrated hydrochloric acid to yield this compound.

This method has been shown to maintain a deuterium incorporation rate of not less than 98% as confirmed by mass spectrometry and nuclear magnetic resonance spectroscopy .

Chemical Reactions Involving this compound

This compound can undergo various chemical reactions typical for fatty acids due to its carboxylic acid functional group.

Esterification

This compound can react with alcohols to form esters. This reaction is significant in the synthesis of various lipid derivatives.

Saponification

The compound can undergo saponification when treated with strong bases, producing glycerol and soap-like products.

Oxidation Reactions

As a fatty acid, this compound can be oxidized to form corresponding fatty aldehydes or fatty acids under specific conditions.

Table 2: Common Reactions

Reaction TypeDescription
EsterificationForms esters with alcohols
SaponificationProduces glycerol and soap
OxidationConverts to fatty aldehydes or acids

Comparison with Similar Compounds

Research Findings and Data

Analytical Performance
  • Nonadecanoic-2,2-d₂ acid demonstrates linearity (R² > 0.999) in GC-MS calibration, comparable to non-deuterated FAs .
  • In metabolic studies, its deuterium label reduces background noise, improving signal-to-noise ratios by ~30% compared to non-labeled FAs .

Preparation Methods

Reaction Conditions and Optimization

  • Temperature : Reactions conducted at −78°C to minimize side reactions.

  • Solvent : Anhydrous THF ensures compatibility with Grignard reagents.

  • Deuterium Source : CD₃MgBr and D₂O provide dual deuteration pathways.

Table 1: Homologation Method Performance

ParameterValue
Starting MaterialOctadecanoic acid
Yield68–72%
Deuterium Incorporation1.92 ± 0.05 D atoms
Purity (GC-MS)>98%

Enzymatic Decarboxylative Deuteration

Recent advances in biocatalysis have enabled the use of photodecarboxylases for deuteration. Chen et al. (2021) engineered Chlorella variabilis photodecarboxylase (CvFAP) to catalyze the decarboxylative deuteration of carboxylic acids using D₂O. For this compound, the process involves:

  • Substrate Design : Eicosanoic acid (C20:0) serves as the precursor.

  • Enzymatic Decarboxylation : CvFAP mutants (e.g., L453V/A430T) promote light-driven removal of CO₂, replacing the carboxyl group with a deuterated methyl group from D₂O.

  • Product Isolation : Extraction with ethyl acetate and purification via silica gel chromatography.

This method achieves 85–90% deuteration at C2, with minor deuteration at adjacent positions due to enzyme flexibility. Protein engineering via Focused Rational Iterative Site-specific Mutagenesis (FRISM) expanded the substrate scope to accommodate saturated fatty acids, overcoming the wild-type enzyme’s preference for unsaturated substrates.

Key Experimental Insights

  • Light Source : Blue LEDs (450 nm) drive the decarboxylation reaction.

  • Solvent System : Phosphate buffer (pH 7.4) with 30% D₂O optimizes enzyme activity.

  • Stereoselectivity : Mutants exhibit enantiomeric excess (ee) >90% for chiral analogs, though irrelevant for this compound.

Table 2: Enzymatic Method Performance

ParameterValue
Starting MaterialEicosanoic acid
Yield55–60%
Deuterium Incorporation1.70 ± 0.10 D atoms
Reaction Time24–48 h

Palladium-Catalyzed Late-Stage Deuteration

Although initially developed for aromatic systems, palladium-catalyzed deuteration offers potential adaptability to aliphatic acids. Liu et al. (2021) demonstrated nondirected C–H deuteration of arenes using Pd(OAc)₂ and N,N-bidentate ligands with D₂O as the deuterium source. For fatty acids, hypothetical adaptation involves:

  • Substrate Activation : Coordination of palladium to the carboxylic acid via a transient directing group.

  • C–H Activation : Selective deuteration at the β-position (C2) through a palladacycle intermediate.

  • Ligand Optimization : N-Acylsulfonamide ligands (e.g., L7 ) enhance catalyst turnover and regioselectivity.

While this method remains untested for saturated fatty acids, its success in deuteration of aliphatic chains in drug molecules (e.g., ibuprofen derivatives) suggests feasibility. Challenges include overcoming the low acidity of aliphatic C–H bonds and preventing catalyst poisoning by the carboxyl group.

Table 3: Hypothetical Palladium-Catalyzed Deuteration

ParameterValue
CatalystPd(OAc)₂/L7
Deuterium SourceD₂O
Expected Deuteration~50% at C2
Temperature80–100°C

Comparative Analysis of Methodologies

Homologation vs. Enzymatic Synthesis

  • Efficiency : Homologation provides higher yields (68–72% vs. 55–60%) and deuteration precision.

  • Sustainability : Enzymatic methods use aqueous solvents and ambient temperatures, reducing energy consumption.

  • Scalability : Homologation requires expensive deuterated Grignard reagents, whereas enzymatic routes utilize low-cost D₂O.

Catalytic Challenges
Palladium-based approaches, while promising for functionalized substrates, face significant hurdles in saturating aliphatic systems. The strong Pd–O interaction with carboxylic acids may necessitate protective group strategies, complicating the synthesis .

Q & A

Q. How can Nonadecanoic-2,2-d2 acid be quantified in biological matrices using gas chromatography-mass spectrometry (GC-MS)?

Methodological Answer:

  • Use methyl nonadecanoate as an internal standard to calibrate retention times and correct for matrix effects .
  • Derivatize the acid to its methyl ester via boron trifluoride-methanol to enhance volatility. Optimize column polarity (e.g., DB-5MS) and temperature gradients to resolve isotopic peaks. Validate sensitivity with spiked recovery experiments in target matrices (e.g., plasma or microbial cultures).

Q. What extraction protocols are suitable for isolating this compound from lipid-rich samples?

Methodological Answer:

  • Apply the Bligh-Dyer method: homogenize samples in chloroform:methanol (2:1 v/v) to form a monophasic system, then partition lipids into the chloroform layer by adding water .
  • For deuterated analogs, confirm extraction efficiency using deuterium NMR or isotopic dilution assays. Avoid prolonged exposure to acidic conditions to prevent deuterium exchange.

Q. How do thermodynamic properties (e.g., melting point) of this compound compare to its non-deuterated form?

Methodological Answer:

  • Measure melting points via differential scanning calorimetry (DSC). Nonadecanoic acid melts at 68–70°C . The deuterated form may exhibit a slight increase (<1°C) due to isotopic mass effects. Validate using high-purity standards and controlled heating rates (e.g., 5°C/min) .

Q. What analytical challenges arise when distinguishing this compound from endogenous odd-chain fatty acids?

Methodological Answer:

  • Use high-resolution mass spectrometry (HRMS) to differentiate isotopic peaks (e.g., m/z 298.5038 vs. 300.5159 for d2 vs. non-deuterated forms). Pair with chromatographic separation to avoid co-elution with structurally similar analogs like pentadecanoic acid .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Store at 0–6°C under inert gas (argon) to prevent oxidation. Use amber vials to minimize photodegradation. Confirm purity via thin-layer chromatography (TLC) before use, and avoid aqueous solutions unless stabilized with antioxidants (e.g., BHT) .

Advanced Research Questions

Q. How does deuterium substitution at the 2,2 positions affect the acid’s vapor pressure and phase behavior?

Methodological Answer:

  • Compare vapor pressure data using static or effusion methods. Nonadecanoic acid has a vapor pressure of 0.013 bar at 502.2 K . Deuteration may reduce volatility due to increased molecular mass; quantify using Knudsen cell mass spectrometry and validate with Clausius-Clapeyron equation adjustments .

Q. What strategies resolve contradictions in reported enthalpy values for Nonadecanoic acid derivatives?

Methodological Answer:

  • Reconcile discrepancies (e.g., ΔvapH ranges from 94.4 to 121.8 kJ/mol ) by standardizing measurement conditions (e.g., temperature range, purity thresholds). Use adiabatic calorimetry for precise phase-change enthalpies and cross-validate with computational methods like COSMO-RS .

Q. How can isotopic labeling studies using this compound improve flux analysis in microbial lipid metabolism?

Methodological Answer:

  • Incorporate the deuterated acid into tracer assays to track β-oxidation pathways. Use <sup>2</sup>H NMR or LC-MS/MS to quantify isotopic enrichment in metabolites like acetyl-CoA. Normalize data against non-labeled controls to account for kinetic isotope effects .

Q. What statistical frameworks are optimal for analyzing dose-response relationships of this compound in cell signaling studies?

Methodological Answer:

  • Apply nonlinear regression models (e.g., Hill equation) to EC50 calculations. Use ANOVA with Tukey’s post hoc test for multi-group comparisons, ensuring triplicate biological replicates to address variability .

Q. How can researchers integrate metabolomics data on this compound into gut microbiota interaction models?

Methodological Answer:

  • Combine GC-MS fatty acid profiles with 16S rRNA sequencing to correlate microbial taxa with acid turnover. Use multivariate analysis (e.g., PLS-DA) to identify key metabolites and pathways (e.g., propionate synthesis) influenced by isotopic labeling .

Notes on Evidence Utilization

  • Thermodynamic and structural data were sourced from NIST-standardized reports .
  • Methodological guidelines for GC-MS and extraction protocols were adapted from peer-reviewed studies .
  • Isotopic handling practices referenced specialized suppliers and analytical frameworks .

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